

Comparative Overview of Multi-Targeted Kinase Inhibitors

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Compound Focus: Altiratinib

CAS No.: 1345847-93-9

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The table below summarizes the key characteristics of **altiratinib**, sorafenib, and foretinib based on the information gathered.

Feature	Altiratinib	Sorafenib	Foretinib
Primary Targets	MET, TIE2, VEGFR2, TRK kinases [1] [2]	VEGFR, PDGFR, Raf kinases (BRAF, CRAF) [1]	MET, RON, AXL, TIE-2, VEGFR2 [3]
Binding Mode	Type II inhibitor (binds DFG-out conformation) [2]	Type II inhibitor [4]	Type II inhibitor [5]
Key Differentiating Mechanism	Dual MET/TIE2 inhibition; activity against TRK fusion proteins and larotrectinib-resistant NTRK mutations [1] [2]	Broad inhibition of angiogenesis (VEGFR/PDGFR) and Raf/MAPK signaling pathway [1]	Potent activity against MET exon 14 skipping mutations with secondary D1228X/Y1230X resistance mutations [5]

| Representative Clinical/Preclinical Efficacy | - IC₅₀ for NTRK1: 0.85 nM [2]

- Suppressed tumor growth in TPM3-NTRK1 xenograft models [2] | Approved for HCC and RCC; foundational multi-kinase inhibitor [1] | - mPFS in 1st-line HCC: **4.2 months**
- mOS in 1st-line HCC: **15.7 months** [3]
- Overcomes MET D1228X mutations in Ba/F3 cell models [5] | | **Reported Resistance Issues** | Not prominently reported in available data | Well-documented acquired resistance [6] | Tertiary G1163X mutations can occur as a resistance mechanism [5] |

Detailed Experimental Data and Protocols

To support the data in the summary table, here is a deeper dive into the key experimental findings and the methodologies used to obtain them.

Altiratinib

- **Efficacy Against NTRK Fusions and Resistant Mutations:**
 - **Experimental Protocol:** In vitro kinase assays with purified recombinant NTRK kinases to determine IC₅₀ values. Cell viability (proliferation) assays were conducted using Ba/F3 cells transformed with TPM3-NTRK1 or ETV6-NTRK3 fusion genes. In vivo efficacy was tested in murine allograft (NIH3T3 ETV6-NTRK3) and xenograft (KM-12 human colorectal cancer) models [2].
 - **Key Data:** **Altiratinib** demonstrated high potency against wild-type NTRK fusions (IC₅₀ for TPM3-NTRK1 driven Ba/F3 cells: **11.3 nM**). Importantly, it retained potent activity against several larotrectinib-resistant mutations, including NTRK1 V573M, F589L, and the xDFG mutation G667C [2]. This is attributed to its type II binding mode, which is less affected by mutations that confer resistance to type I inhibitors.

Foretinib

- **Overcoming On-Target MET Resistance:**
 - **Experimental Protocol:** A screen of 300 drugs, including 33 MET-TKIs, was performed in Ba/F3 cells carrying MET exon 14 skipping (METex14) plus secondary resistance mutations (D1228X or Y1230X). Cell growth inhibition assays were used to determine IC₅₀ values. Findings were validated in Hs746t cell lines (carrying METex14) in vitro and in vivo [5].
 - **Key Data:** Among several type II MET-TKIs tested, **foretinib showed the most potent activity against D1228X secondary mutations**. Molecular dynamics simulations suggested that the

"long tail" of foretinib interacts with residue G1163 at the solvent front, which is critical for this activity [5].

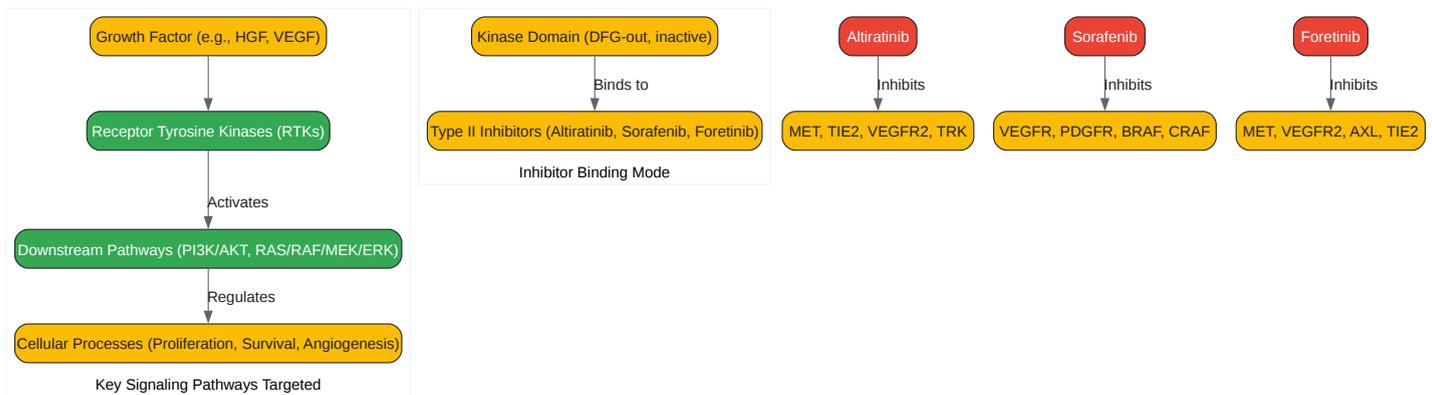
- **Clinical Activity in Hepatocellular Carcinoma (HCC):**
 - **Experimental Protocol:** A Phase I/II single-arm, multicenter study in Asian patients with advanced, previously untreated HCC. The primary goal was to determine the Maximum Tolerated Dose (MTD; 30 mg QD) and assess efficacy using mRECIST criteria [3].
 - **Key Data:** In the first-line setting, foretinib showed an Objective Response Rate (ORR) of **22.9%** and a Disease Stabilization Rate of **82.9%**. The median Progression-Free Survival (PFS) was **4.2 months**, and the median Overall Survival (OS) was **15.7 months** [3].

Sorafenib

The search results confirm sorafenib's well-established profile as a multi-kinase inhibitor targeting VEGFR, PDGFR, and the Raf serine/threonine kinases. It serves as a benchmark in the field, and its primary mechanism involves inhibiting tumor angiogenesis and the Raf/MAPK pathway [1]. While the results did not contain new experimental data for sorafenib, they affirm its role as a foundational, broad-spectrum agent against which newer, more selective inhibitors are often compared.

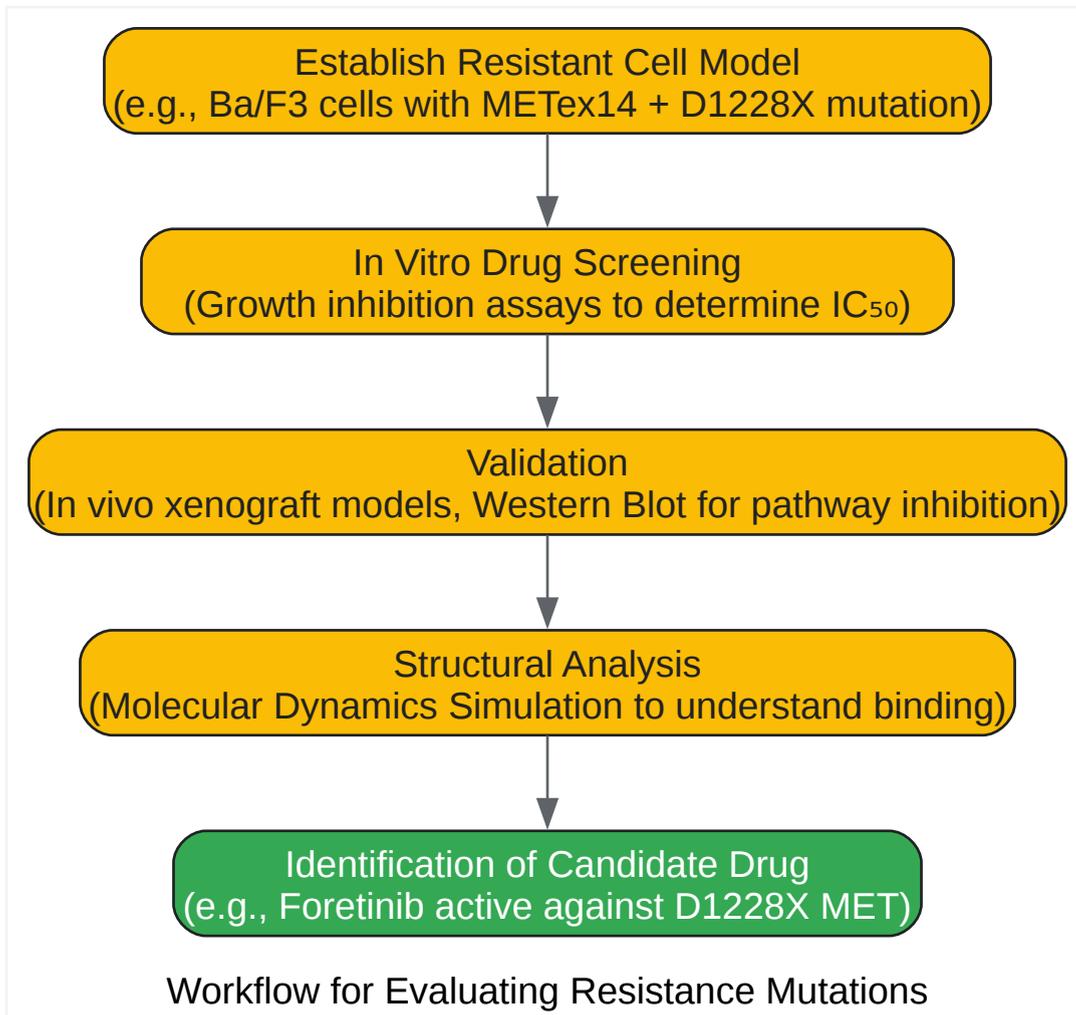
Mechanistic Pathways and Research Workflows

To better visualize the unique multi-targeting profiles and a key experimental workflow, please refer to the following diagrams.



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Diagram 1: Mechanistic Overview. This diagram illustrates the shared context of RTK signaling and the common Type II binding mode of these inhibitors, while highlighting their distinct target profiles.



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Diagram 2: Research Workflow. This diagram outlines a standard experimental protocol, as used in the evaluation of foretinib, for identifying inhibitors that can overcome specific on-target resistance mutations.

Key Insights for Drug Development

- **Strategic Targeting is Crucial:** The efficacy of these agents is highly context-dependent. **Foretinib's** value is most clear in specific oncogenic settings driven by **MET** mutations, particularly where resistance to type I inhibitors like capmatinib/tepotinib is a concern [5]. **Altiratinib's** profile makes it a strong candidate for pathologies involving **TRK fusions** and for addressing resistance in that space [2].

- **The Diarylurea Scaffold is Versatile:** Both **altiratinib** and sorafenib are based on the **N,N'-diarylurea** chemical scaffold, which has been widely validated as an effective framework for designing multi-kinase inhibitors [1]. This highlights the potential for further medicinal chemistry exploration on this core structure.
- **Consider the Therapeutic Window:** Research indicates that modifying the structure of **altiratinib** (e.g., creating analogues like ALT7a) can enhance its safety profile and tissue permeability while maintaining efficacy [7]. This underscores that beyond potency, optimizing the therapeutic window is a key goal in modern inhibitor development.

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